molecular formula C18H21N3O3 B6081501 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide

Cat. No. B6081501
M. Wt: 327.4 g/mol
InChI Key: FBNFORURTIUHBF-XDHOZWIPSA-N
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Description

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide, commonly known as DHBNH, is a compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of hydrazones, which are known for their potential therapeutic properties. DHBNH has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

1. Catalytic and Antitumor Activities

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide (referred to as SALSD in the study) has been used to synthesize mononuclear oxovanadium(V) and dinuclear molybdenum(VI) complexes. These complexes exhibited catalytic properties for oxidation of alkyl benzene and styrene. Additionally, they showed antitumor activities against Dalton lymphoma and 2PK3 murine lymphoma cells (Ta et al., 2019).

2. Antibacterial and Antifungal Activities

The compound has been identified as a key component in the synthesis of carbohydrazone derivatives with notable antibacterial and antifungal activities. These activities were assessed using the MTT method against various microorganisms, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, and Candida albicans (Feng, Xue, & Zhang, 2014).

3. Xanthine Oxidase Inhibition

This compound has been evaluated for its xanthine oxidase inhibitory activities. Among a series of hydrazones studied, 2-cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide displayed the most effective activity, indicating potential applications in managing conditions like gout (Xue, Li, Han, & Luo, 2022).

4. Metal Ion Sensing

This compound has been used to develop sensors for metal ions like In3+ and Zn2+ in different solutions. These sensors operate through fluorescence enhancement, demonstrating efficient "off-on-off" behavior with the addition of metal ions and EDTA (Xu et al., 2020).

properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-21(4-2)14-10-9-13(17(23)11-14)12-19-20-18(24)15-7-5-6-8-16(15)22/h5-12,22-23H,3-4H2,1-2H3,(H,20,24)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFORURTIUHBF-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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